

Application Notes and Protocols for RNPA1000 in In Vitro Studies

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Compound of Interest

Compound Name: RNPA1000

Cat. No.: B15622771

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Introduction

RNPA1000 is a potent small molecule inhibitor of the inositol-requiring enzyme 1 α (IRE1 α), a key sensor and effector of the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). By inhibiting the endoribonuclease (RNase) activity of IRE1 α , **RNPA1000** provides a powerful tool for investigating the roles of the UPR and specifically the IRE1 α signaling branch in a multitude of physiological and pathological processes. These include, but are not limited to, cancer, neurodegenerative diseases, metabolic disorders, and inflammatory responses.[1]

These application notes provide detailed protocols for the in vitro use of **RNPA1000**, focusing on assays to characterize its effects on the IRE1 α signaling pathway and overall cell viability.

Mechanism of Action

Under ER stress, IRE1 α dimerizes and autophosphorylates, activating its RNase domain. This initiates two key downstream signaling cascades:

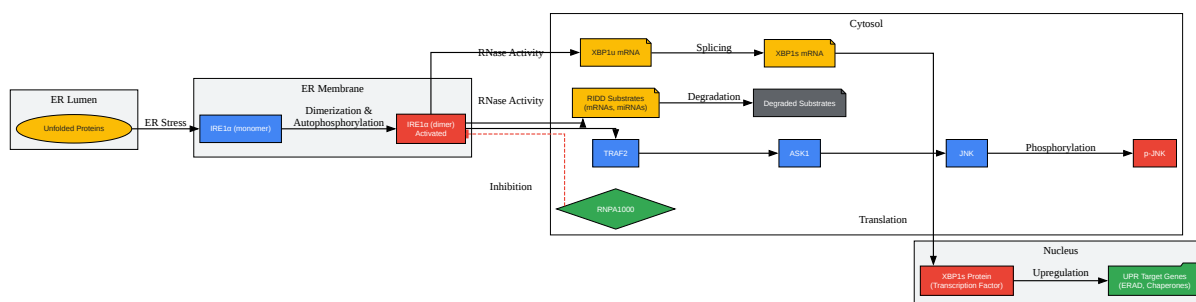
- **XBP1 mRNA Splicing:** IRE1 α unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). This splicing event removes a 26-nucleotide intron, causing a frameshift that leads to the translation of a potent transcription factor, XBP1s. XBP1s then translocates

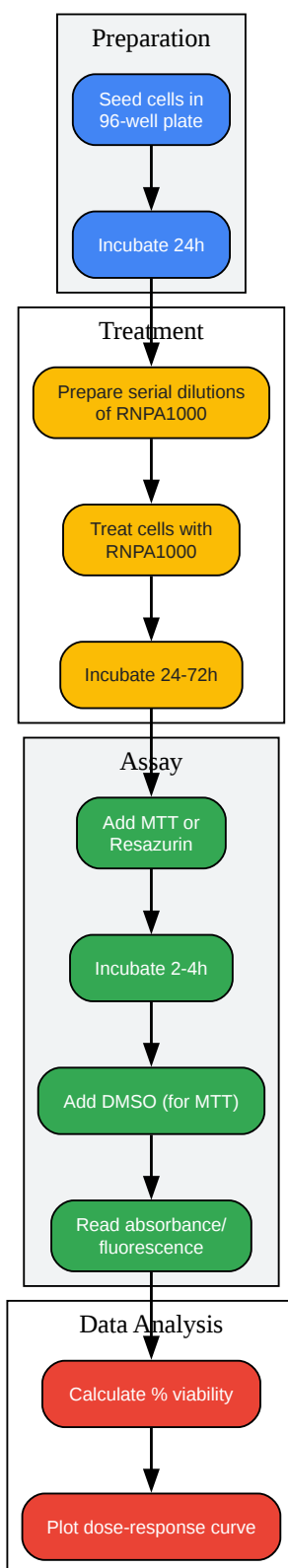
to the nucleus and upregulates the expression of genes involved in ER-associated degradation (ERAD) and protein folding, aiming to restore ER homeostasis.

- **Regulated IRE1-Dependent Decay (RIDD):** Activated IRE1 α can also cleave and degrade a subset of mRNAs and microRNAs that are localized to the ER membrane. This process, known as RIDD, is thought to reduce the protein load on the ER.
- **JNK Activation:** The IRE1 α signaling pathway can also lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, which is implicated in apoptosis under conditions of prolonged or severe ER stress.

RNPA1000 inhibits the RNase activity of IRE1 α , thereby blocking both XBP1 mRNA splicing and RIDD. This allows for the precise dissection of the functional consequences of inhibiting this central UPR pathway.

Diagram of the IRE1 α Signaling Pathway





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References

- 1. researchgate.net [researchgate.net]
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